Higher Fluorescence Extinction Coefficient (FEC) Compared to Abz-Tyr(NO2) FRET Pair
When evaluating FRET pair sensitivity, the fluorescence extinction coefficient (FEC) directly impacts the lower limit of detection. A higher FEC value translates to a larger signal change per mole of cleaved substrate. In a direct comparison using identical peptide backbones, the Dabcyl-Edans pair exhibits an FEC of 4,530 ± 150 AFU/μM, which is 5.5-fold higher than the Abz-Tyr(NO2) pair (830 ± 50 AFU/μM) [1].
| Evidence Dimension | Fluorescence Extinction Coefficient (FEC) |
|---|---|
| Target Compound Data | 4,530 ± 150 AFU/μM |
| Comparator Or Baseline | Abz-Tyr(NO2) FRET pair: 830 ± 50 AFU/μM |
| Quantified Difference | 5.5-fold higher FEC for Dabcyl-Edans |
| Conditions | Identical peptide sequence backbone; FEC determined from linear regression of fluorescence data [1] |
Why This Matters
The 5.5-fold higher FEC of Dabcyl-Edans enables more sensitive detection, which is critical for resolving low enzyme activity or screening weak inhibitors, providing a clear advantage in assay design.
- [1] NIHMS44315 Table 3. Comparison of FRET-Peptide Substrate Fluorescence Extinction Coefficients and Activities. Accessed 2026. View Source
